molecular formula C19H38O5SSi B14274713 [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate CAS No. 136379-61-8

[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate

Cat. No.: B14274713
CAS No.: 136379-61-8
M. Wt: 406.7 g/mol
InChI Key: DKSQDFQMUZQVFI-RFXPCRSYSA-N
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Description

The compound [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate is a complex organic molecule featuring a naphthalene core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate typically involves several key steps:

    Formation of the Naphthalene Core: The initial step involves constructing the naphthalene core through a series of cyclization reactions.

    Functional Group Introduction: Subsequent steps introduce the tert-butyl(dimethyl)silyl and methanesulfonate groups. This often involves protection-deprotection strategies to ensure selective functionalization.

    Final Assembly: The final step involves coupling the functionalized naphthalene core with methanesulfonate under specific conditions, such as the use of a base like triethylamine in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the methanesulfonate group, yielding a simpler hydrocarbon structure.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) in an organic solvent.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.

Biology

In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of hydroxyl and methanesulfonate groups can interact with biological molecules, possibly leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure might interact with specific biological targets, offering potential as a drug candidate.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism by which [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate exerts its effects depends on its application. In a biological context, it might interact with enzymes or receptors, altering their activity. The tert-butyl(dimethyl)silyl group could enhance its stability and bioavailability, while the methanesulfonate group might facilitate its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4aS,5S,8R,8aR)-5-hydroxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.

    [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] acetate: Similar structure but with an acetate group instead of methanesulfonate, affecting its reactivity.

Uniqueness

The presence of both tert-butyl(dimethyl)silyl and methanesulfonate groups in [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate makes it unique

Properties

CAS No.

136379-61-8

Molecular Formula

C19H38O5SSi

Molecular Weight

406.7 g/mol

IUPAC Name

[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate

InChI

InChI=1S/C19H38O5SSi/c1-17(2,3)26(7,8)24-16-10-12-19(5,20)15-13-14(23-25(6,21)22)9-11-18(15,16)4/h14-16,20H,9-13H2,1-8H3/t14-,15-,16+,18+,19-/m1/s1

InChI Key

DKSQDFQMUZQVFI-RFXPCRSYSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1[C@](CC[C@@H]2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C

Canonical SMILES

CC12CCC(CC1C(CCC2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C

Origin of Product

United States

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